molecular formula C14H15F2NO5 B8817270 Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate CAS No. 1022112-25-9

Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

Cat. No. B8817270
CAS RN: 1022112-25-9
M. Wt: 315.27 g/mol
InChI Key: FLAICFLHBGZSNN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C14H15F2NO5 and its molecular weight is 315.27 g/mol. The purity is usually 95%.
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properties

CAS RN

1022112-25-9

Molecular Formula

C14H15F2NO5

Molecular Weight

315.27 g/mol

IUPAC Name

tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

InChI

InChI=1S/C14H15F2NO5/c1-7(18)10(13(19)22-14(2,3)4)11-9(17(20)21)6-5-8(15)12(11)16/h5-6,10H,1-4H3

InChI Key

FLAICFLHBGZSNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1F)F)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To toluene (810 l) was charged sodium tert-pentoxide (91 kg, 2.3 eq). The mixture was heated to 40° C. and tert-butyl acetoacetate (124.3 kg, 2.2 eq) added. The mixture was heated to 70° C. and trifluoronitrobenzene (63.1 kg, 1.0 eq) added. The temperature was maintained at 70° C. for 3 hours. The mixture was cooled to 25° C. and 20% w/w sulphuric acid added to adjust the pH to 5. The lower aqueous layer was discarded and the organic layer washed twice with water (2×227 kg of water), with 2.3% w/w sodium bicarbonate (192 kg) and then water (192 kg). The organic layer was distilled under vacuum (50 mbar), removing 574 kg of distillate leaving a solution of tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate in toluene.
Quantity
124.3 kg
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reactant
Reaction Step One
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63.1 kg
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reactant
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0 (± 1) mol
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reactant
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91 kg
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reactant
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810 L
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solvent
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Synthesis routes and methods II

Procedure details

tert-Butyl acetoacetate (3.852 g) was added to a stirred mixture of sodium tert-pentoxide (2.804 g) in toluene (26 ml) at 40° C. The mixture was heated to 70° C. and 1,2,3-trifluoro-4-nitrobenzene (2.00 g) added. The mixture was maintained at 70° C. for 3 hours. The mixture was cooled to 25° C. and 20% w/w sulphuric acid added to adjust the mixture to pH 1. Sodium bicarbonate was added to bring the mixture to pH 5. Water (5 ml) and saturated sodium chloride (5 ml) was added. The lower aqueous layer was discarded and the organic layer is washed successively with water (7 ml), water (7 ml), 2.3% w/w aqueous sodium bicarbonate solution (2.75 ml) and then water (6 ml). The organic layer was distilled under reduced pressure (50 mbar), to leave a solution of tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate in toluene.
Quantity
3.852 g
Type
reactant
Reaction Step One
Quantity
2.804 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
2 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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5 mL
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reactant
Reaction Step Five
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Quantity
5 mL
Type
solvent
Reaction Step Five

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